molecular formula C7H8BrN B109321 4-Bromo-2,6-dimethylpyridine CAS No. 5093-70-9

4-Bromo-2,6-dimethylpyridine

Cat. No. B109321
CAS RN: 5093-70-9
M. Wt: 186.05 g/mol
InChI Key: VTRFAYHJKSKHGY-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylpyridine is a colorless low melting solid . It is used as a reagent in the synthesis of novel isoquinoline derivatives, which are of potential interest for pharmaceutical, biomedical, and energy-related research .


Synthesis Analysis

This compound is used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H8BrN .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.05 g/mol . It is a colorless low melting solid with a melting point of 28-32°C . Its density is 1.4±0.1 g/cm3 and it has a boiling point of 207.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-2,6-dimethylpyridine is utilized in various chemical syntheses and reactions. For instance, it is used in brominations of methylpyridines in fuming sulfuric acid, resulting in bromo derivatives substituted in the pyridine nucleus with excellent yields. This method is effective for synthetic applications (Does & Hertog, 2010). Additionally, it serves as a starting material in the synthesis of 4-methyl-2,6-naphthyridine, an alkaloid from Antirrhinum majus, demonstrating its importance in the synthesis of complex organic compounds (Kamlah & Bracher, 2019).

Catalysis and Polymerization

In catalysis, this compound is investigated for its effects on various reactions. For example, its impact on the cationic polymerization of isobutylene has been studied, showing significant influence on initiation and chain transfer processes (Nesmelov et al., 1996). In another study, it is used in C(sp3)–H alkenylation catalyzed by cationic alkylhafnium complexes, highlighting its role in the synthesis of trisubstituted alkenes from internal alkynes (Lopez et al., 2016).

Surface Chemistry and Adsorption Studies

This compound plays a significant role in surface chemistry, particularly in adsorption studies. It has been used to characterize acid surfaces on materials like γ-Al2O3 and zeolites. These studies reveal insights into the interaction of the compound with different types of Lewis and Bronsted acid sites, contributing to a deeper understanding of surface acidity and its influence on catalytic processes (Corma, Rodellas, & Fornés, 1984).

Analytical Chemistry

In analytical chemistry, this compound has been examined for its utility in ion mobility spectrometry. Its ion mobility spectra in air have been studied, revealing information on the interaction of the compound with reactant ions and its potential use in standardizing reduced mobilities (Eiceman, Nazarov, & Stone, 2003).

Safety and Hazards

4-Bromo-2,6-dimethylpyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,6-dimethylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in stress responses and metabolic processes . Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions . For instance, this compound may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific concentration of this compound is required to elicit a noticeable biological response. Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and alterations in physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, thereby affecting cellular functions and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can influence its biological activity, as the compound may exert its effects in specific tissues or organs based on its localization.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression.

properties

IUPAC Name

4-bromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRFAYHJKSKHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517602
Record name 4-Bromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5093-70-9
Record name 4-Bromo-2,6-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5093-70-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-dimethylpyridine
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Synthesis routes and methods I

Procedure details

2,6-Dimethyl-pyridin-4-ol 10I (6.16 g, 50 mmol), PBr5 (11.9 g, 27.65 mmol) and POBr3 (2.5 mL, 24.6 mmol) was combined and CHCl3 (2.5 mL) was added. The reaction was heated at 100° C. for 5 hrs and then cooled in an ice bath. Solid KOH was added till PH reached 7-8 followed by extraction with Et2O (3×75 mL). The combined ether layer was dried and evaporated in vacuo to give a thick clear crude oil (10.1 g) as the title compound.
Quantity
6.16 g
Type
reactant
Reaction Step One
[Compound]
Name
PBr5
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Bromine (4 g) is added, with stirring over 10 minutes, to a mixture of 4-amino-2,6-lutidine (22, 1 g, approximately 6.5 mmol) in 48% HBr (12 ml) at −10° C., followed by cooling to −20° C. A solution of sodium nitrite (1.4 g) in water (4 ml) is added slowly. The mixture is stirred at −20° C. for 1 hour, and then warmed and left at room temperature for 3 hours. The mixture is distilled. The oil fraction of the distillate is extracted with chloroform (3×10 ml). The combined extracts are dried over magnesium sulfate. After filtration, the filtrate is neutralized in an ice-bath using 2M butyl lithium in hexanes until the pH reaches 7. A large amount of salt forms. After filtration, the filtrate is concentrated and dried, yielding 4-bromo-2,6-lutidine (23) oil. 1H NMR (300 MHz, CDCl3) δ 2.82 (s, 6H), 7.5 (s, 2H). MS, m/z 186 and 188 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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